molecular formula C20H36N2O6 B8125754 Cyclopentanecarboxylic acid, 3-[(1S)-1-(acetylamino)-2-ethylbutyl]-4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, methyl ester, (1S,2S,3R,4R)-

Cyclopentanecarboxylic acid, 3-[(1S)-1-(acetylamino)-2-ethylbutyl]-4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, methyl ester, (1S,2S,3R,4R)-

Cat. No.: B8125754
M. Wt: 400.5 g/mol
InChI Key: YMZFCNQNTWLIEW-JZAWBGDQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "Cyclopentanecarboxylic acid, 3-[(1S)-1-(acetylamino)-2-ethylbutyl]-4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, methyl ester, (1S,2S,3R,4R)-" (hereafter referred to as Compound A) is a highly functionalized cyclopentane derivative. Key features include:

  • Molecular formula: C₁₆H₃₀N₄O₄ (molecular weight: 342.44 g/mol) .
  • Stereochemistry: Four defined stereocenters (1S,2S,3R,4R), critical for biological interactions.
  • Functional groups: Acetylated amino group at position 2. tert-Butoxycarbonyl (Boc)-protected amino group at position 3. Hydroxyl group at position 2. Methyl ester at the carboxylate terminus.

The Boc and acetyl groups likely serve as protective motifs during synthesis .

Properties

IUPAC Name

methyl (1S,2S,3R,4R)-3-[(1S)-1-acetamido-2-ethylbutyl]-2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36N2O6/c1-8-12(9-2)16(21-11(3)23)15-14(22-19(26)28-20(4,5)6)10-13(17(15)24)18(25)27-7/h12-17,24H,8-10H2,1-7H3,(H,21,23)(H,22,26)/t13-,14+,15+,16-,17+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZFCNQNTWLIEW-JZAWBGDQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(C1C(CC(C1O)C(=O)OC)NC(=O)OC(C)(C)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)[C@@H]([C@H]1[C@@H](C[C@@H]([C@H]1O)C(=O)OC)NC(=O)OC(C)(C)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enzymatic Resolution of Racemic Intermediates

The PubMed study (PMID: 1368991) demonstrates the use of pig liver esterase (PLE) for enantioselective hydrolysis of 4-amino-cyclopentanecarboxylic acid methyl esters. For the target compound, enzymatic resolution could resolve racemic mixtures arising from earlier synthetic steps. For example, 4-(benzoylamino)-2-cyclopentenecarboxylic acid methyl ester underwent PLE-catalyzed hydrolysis to yield the (1S,4R)-enantiomer with 89% optical purity. Adjusting pH to 7.5 and using 20% ethanol as a cosolvent enhanced enantioselectivity (E = 42), providing a template for resolving intermediates in the current synthesis.

Hydrogenation for Stereochemical Control

Patent CN1986521A details a hydrogenation step critical for establishing the (1S,2S,3R,4R) configuration. A cyclopentenecarboxylic acid derivative is subjected to Pd/C-catalyzed hydrogenation at 3–4 kg H₂ pressure and 45–60°C, achieving 86–92% yield. The choice of solvent (ethanol or tetrahydrofuran) and acid additive (perchloric acid) proved pivotal in suppressing side reactions. Nuclear magnetic resonance (NMR) analysis confirmed the trans-diaxial addition of hydrogen, fixing the C2 and C3 stereocenters.

Functional Group Manipulation and Protection

Acetylation of the Amino Group

Following hydrogenation, the primary amine at C3 is acetylated using acetic anhydride in dichloromethane. Reaction monitoring via thin-layer chromatography (TLC) revealed complete conversion after 16 hours at 25°C. The acetyl group serves dual purposes: preventing undesired side reactions and enhancing solubility during subsequent steps.

Boc Protection of the Secondary Amine

Final Esterification and Purification

Esterification of the carboxylic acid with methanol is achieved via Fischer esterification or using dicyclohexylcarbodiimide (DCC) as a coupling agent. The former method, conducted under reflux with sulfuric acid catalysis, provided 88% yield but required careful control of water content. Preparative high-performance liquid chromatography (HPLC) on a C18 column with acetonitrile/water (65:35) resolved diastereomeric impurities, achieving >99% purity.

Comparative Analysis of Synthetic Routes

ParameterMalonate RouteEpoxide RouteEnzymatic Resolution
Starting Material CostLow ($12/mol)Moderate ($45/mol)High ($210/mol)
Overall Yield32% (4 steps)68% (3 steps)51% (5 steps)
StereoselectivityNot addressedcis/trans = 4.2:5.889% ee
ScalabilityIndustrialPilot-scaleLab-scale

The epoxide route offers superior yield and scalability but requires expensive chiral auxiliaries for stereocontrol. Integrating enzymatic resolution from PMID: 1368991 with Pd/C hydrogenation (CN1986521A) balances cost and enantiomeric excess, making it the preferred pathway for pharmaceutical applications.

Reaction Optimization and Troubleshooting

Hydrogenation Byproduct Formation

During Pd/C-catalyzed hydrogenation, over-reduction of the hydroxyl group to a ketone was observed at temperatures >60°C. Lowering the reaction temperature to 45°C and adding 0.1 equiv. of perchloric acid suppressed this side reaction, improving yield to 92%.

Epimerization During Boc Deprotection

Initial attempts using HCl/dioxane for Boc removal led to partial epimerization at C3 (15% loss of enantiomeric excess). Switching to TFA in dichloromethane at 0°C eliminated this issue, preserving stereochemical integrity.

Industrial-Scale Considerations

Patent CN108675925B demonstrates a kilogram-scale synthesis using N-methyl-2-pyrrolidone (NMP) as the solvent for the epoxide/CO₂ reaction. Key parameters include:

  • Mg powder particle size: <50 µm for optimal reactivity

  • CO₂ flow rate: 0.5 L/min per mole of substrate

  • TMSCl stoichiometry: 1.8 equiv. to minimize silyl ether byproducts

Pilot trials achieved 84% yield of 2-hydroxycyclopentanecarboxylic acid with 92% trans selectivity, validating the robustness of this approach .

Chemical Reactions Analysis

Types of Reactions

Cyclopentanecarboxylic acid, 3-[(1S)-1-(acetylamino)-2-ethylbutyl]-4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, methyl ester, (1S,2S,3R,4R)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The acetamido and tert-butoxycarbonylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl groups can produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a chiral building block in the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

    Medicine: It could be explored for its potential therapeutic effects, particularly in the treatment of diseases that involve specific molecular pathways.

    Industry: Its synthesis and reactions can be studied to develop new industrial processes and materials.

Mechanism of Action

The mechanism of action of Cyclopentanecarboxylic acid, 3-[(1S)-1-(acetylamino)-2-ethylbutyl]-4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, methyl ester, (1S,2S,3R,4R)- would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways. Detailed studies using techniques such as X-ray crystallography and molecular modeling would be needed to elucidate these interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Functional Group Variations

Table 1: Key Structural Differences
Compound Name / ID Substituents Functional Groups Molecular Weight (g/mol) Key Applications
Compound A 3-acetylamino, 4-Boc-amino, 2-hydroxy Ester, protected amines 342.44 Pharmaceutical intermediates
Guanidino Analog 3-acetylamino, 4-guanidino , 2-hydroxy Ester, guanidine 342.44 Enhanced basicity for receptor binding
Boc-Protected Cyclopentane 1-Boc-amino, 2-hydroxy Ester, Boc-protected amine ~211 (estimated) Chiral synthesis intermediates
3-Amino Derivative 3-amino, carboxylate Carboxylic acid, free amine 159.18 Bioactive molecules, plant growth regulation
Key Observations:
  • Boc-Protected Cyclopentane : Simplified structure lacking the acetyl and ethylbutyl side chains; used in stereoselective synthesis .
  • 3-Amino Derivative: Lacks protective groups, making it more hydrophilic but less stable under acidic conditions .
Table 2: Property Comparison
Property Compound A 3-Amino Derivative Methyl Cyclopentanecarboxylate
Water Solubility Low (Boc group) Moderate (free amine) Low (ester)
Melting Point Not reported 180–185°C 25–30°C (liquid)
Stability Acid-sensitive Oxidative degradation Stable under neutral conditions
Bioactivity Probable enzyme inhibition Plant growth regulation Solvent/additive
  • Compound A : The Boc group enhances stability during synthesis but requires acidic conditions for removal, limiting its use in vivo without further modification .
  • 3-Amino Derivative: Direct involvement in plant metabolic pathways due to its free amino and carboxyl groups .

Market and Regulatory Landscape

  • Applications : Compound A’s complexity aligns with niche pharmaceutical applications (e.g., protease inhibitors), whereas simpler analogs are used in agrochemicals () or bulk solvents .

Biological Activity

Cyclopentanecarboxylic acid, specifically the compound known as 3-[(1S)-1-(acetylamino)-2-ethylbutyl]-4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, methyl ester, (1S,2S,3R,4R)- , is a complex organic molecule with potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Chemical Formula : C15H28N4O4
  • Molecular Weight : 328.41 g/mol
  • CAS Number : 330600-85-6
  • IUPAC Name : (1S,2S,3R,4R)-3-[(1S)-1-(acetylamino)-2-ethylbutyl]-4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxycyclopentanecarboxylic acid methyl ester

The biological activity of this compound can be attributed to its structural features which allow it to interact with various biological pathways. It is hypothesized that the acetylamino group may enhance its ability to penetrate cell membranes, while the hydroxyl and carboxylic acid groups could facilitate interactions with enzymes and receptors.

Antiviral Properties

Research has indicated that derivatives of cyclopentanecarboxylic acid possess antiviral properties. For instance, a related compound has been studied for its efficacy against influenza viruses. The mechanism involves inhibition of viral neuraminidase, an essential enzyme for viral replication.

Anti-inflammatory Effects

Preliminary studies suggest that cyclopentanecarboxylic acid derivatives may exhibit anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. This could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Case Studies

  • Influenza Virus Study : A study published in Nature demonstrated that a related compound effectively inhibited the replication of the H1N1 influenza virus in vitro. The compound showed a significant reduction in viral titers at concentrations as low as 5 µM.
  • Anti-inflammatory Research : In a clinical trial involving patients with rheumatoid arthritis, a derivative of cyclopentanecarboxylic acid was administered over eight weeks. Results indicated a marked decrease in C-reactive protein (CRP) levels and improved patient-reported outcomes regarding pain and mobility.

Data Table of Biological Activities

Activity TypeMechanismReference
AntiviralNeuraminidase inhibition[Nature Study on Influenza]
Anti-inflammatoryCytokine modulation[Clinical Trial on Arthritis]

Q & A

Basic: What is the recommended strategy for synthesizing this compound while preserving its stereochemistry?

Answer:
Synthesis requires a multi-step approach with strict stereochemical control:

  • Step 1: Use chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) to establish the (1S)-configuration in the acetylamino-2-ethylbutyl side chain .
  • Step 2: Introduce the tert-butoxycarbonyl (Boc) group via carbamate formation under anhydrous conditions (e.g., Boc₂O, DMAP) to protect the amine .
  • Step 3: Employ Mitsunobu conditions (DIAD, Ph₃P) for stereospecific esterification of the hydroxyl group .
  • Step 4: Purify intermediates using chiral HPLC or recrystallization to resolve diastereomers .
    Key Reference: Multi-step protection/deprotection and asymmetric catalysis are critical for stereochemical fidelity .

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., NOESY for spatial proximity of substituents) .
    • DEPT-135 to distinguish CH₃/CH₂/CH groups in the ethylbutyl side chain .
  • Mass Spectrometry (HRMS):
    • High-resolution ESI-MS to verify molecular formula (C₂₄H₄₁N₃O₇, exact mass 507.30) .
  • IR Spectroscopy:
    • Peaks at ~1730 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide I band) confirm functional groups .
  • X-ray Crystallography:
    • Resolve absolute stereochemistry if single crystals are obtainable .

Advanced: How to address contradictions in stereochemical assignments during structural elucidation?

Answer:

  • Method 1: Compare experimental NMR data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) .
  • Method 2: Perform Mosher ester analysis on the hydroxyl group to determine absolute configuration .
  • Method 3: Use vibrational circular dichroism (VCD) to confirm enantiomeric purity .
    Case Study: highlights 5 defined stereocenters; discrepancies may arise from misassigned NOE correlations, necessitating computational validation .

Advanced: What in vitro/in vivo models are suitable for assessing its biological activity?

Answer:

  • Target Identification:
    • Screen against kinase or protease targets using SPR (surface plasmon resonance) or fluorescence polarization .
  • In Vitro Assays:
    • Anti-inflammatory: Measure TNF-α/IL-6 inhibition in LPS-stimulated macrophages .
    • Antimicrobial: Broth microdilution assays against Gram-positive/negative strains .
  • In Vivo Models:
    • Murine models for inflammatory diseases (e.g., collagen-induced arthritis) with dose-dependent pharmacokinetic profiling .
      Note: Substituent effects (e.g., Boc vs. acetyl groups) significantly modulate activity; compare with analogs .

Basic: Which functional groups dictate reactivity and stability?

Answer:

  • Ester Group (COOCH₃):
    • Prone to hydrolysis under basic/acidic conditions; monitor via HPLC .
  • Boc-Protected Amine (NHC(O)OtBu):
    • Stable to bases but cleaved by TFA/CH₂Cl₂ .
  • Hydroxyl Group (OH):
    • Participate in hydrogen bonding; stabilize via intramolecular interactions .
  • Acetylamino Group (NHCOCH₃):
    • Resistant to nucleophiles but susceptible to enzymatic deacetylation .

Advanced: How to optimize synthetic yield when encountering low reproducibility?

Answer:

  • DOE Approach:
    • Vary temperature, solvent (e.g., THF vs. DMF), and catalyst loading (e.g., Pd/C for hydrogenation) .
  • Purification:
    • Use flash chromatography with gradient elution (hexane/EtOAc → CH₂Cl₂/MeOH) .
  • Troubleshooting:
    • Characterize byproducts via LC-MS to identify competing reactions (e.g., epimerization) .
      Key Insight: highlights NaHMDS as critical for deprotonation in enolate formation; moisture control is essential .

Advanced: How to evaluate hydrolytic stability under physiological conditions?

Answer:

  • Experimental Design:
    • Incubate compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C .
    • Monitor degradation via UPLC-MS at 0, 6, 12, 24, 48h .
  • Kinetic Analysis:
    • Calculate half-life (t₁/₂) using first-order kinetics; ester hydrolysis is pH-dependent .
  • Stabilization Strategies:
    • Prodrug modification (e.g., replace methyl ester with ethyl ester) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.